5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

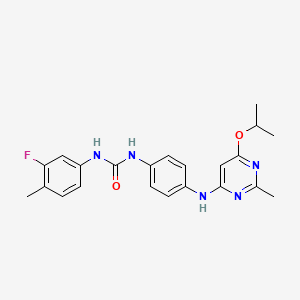

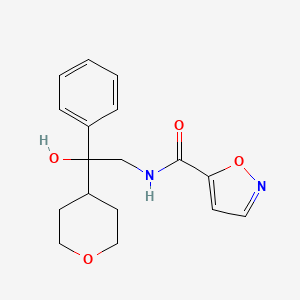

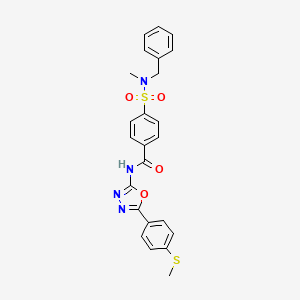

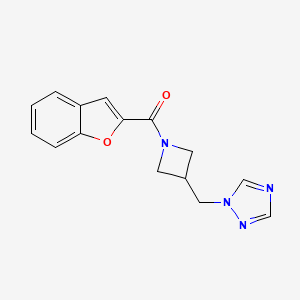

The compound “5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one” is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to it, which is further substituted with two chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar isoquinoline core, with the dichlorobenzyl group extending out from the plane. The dichlorobenzyl group would likely have a slight twist due to the steric hindrance of the chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the dichlorobenzyl group could potentially increase its lipophilicity compared to a simple isoquinoline .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Development of Synthetic Methodologies : Research has focused on the synthesis of isoquinoline derivatives, highlighting the importance of these compounds in organic synthesis. For example, one study described the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease, indicating the utility of such compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016). Another example is the use of hypervalent iodine reagents for the oxidative cyclization of arylisoquinolinyl hydrazines, showcasing advanced synthetic techniques (Manivel et al., 2015).

Antioxidant and Antiproliferative Activities : The synthesis and biological evaluation of oxoquinoline derivatives were reported for their potential as anticancer and antioxidant agents. This indicates the interest in isoquinoline derivatives for therapeutic applications, especially in addressing oxidative stress and cancer (Ali et al., 2022).

Material Science and High-Altitude Disorders

Applications in Lubricants : Isoquinoline derivatives have been evaluated for their efficacy as antioxidants in lubricating greases, demonstrating their potential in improving the durability and performance of industrial materials (Hussein, Ismail, & El-Adly, 2016).

Addressing High Altitude Health Issues : The study on oxoquinoline-1(2H)-carboxamide derivatives highlighted their role in combating health concerns associated with high altitudes, such as oxidative stress and related disorders. This research underscores the versatility of isoquinoline derivatives in addressing a range of physiological challenges (Ali et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(3,4-dichlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO2/c17-13-5-4-10(8-14(13)18)9-21-15-3-1-2-12-11(15)6-7-19-16(12)20/h1-5,8H,6-7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFGDPHDFFBADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)